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Clostripain

Proteomics Mass Spectrometry Protein Identification

Clostripain (Endoproteinase-Arg-C, clostridiopeptidase B, EC 3.4.22.8) is a cysteine endoproteinase isolated from Clostridium histolyticum that cleaves preferentially at the carboxyl peptide bond of arginine residues, including Arg-Pro bonds. It exists as a heterodimer composed of heavy (approximately 41.7 kDa) and light (approximately 15.4 kDa) polypeptide chains , requires calcium ions for stability and activity, and must be activated by thiol-containing reducing agents such as dithiothreitol.

Molecular Formula C192H456O6
Molecular Weight 2862 g/mol
CAS No. 49596-05-6
Cat. No. B15569754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClostripain
CAS49596-05-6
Molecular FormulaC192H456O6
Molecular Weight2862 g/mol
Structural Identifiers
InChIInChI=1S/6C10H22O.6C10H20.24C3H8.6H2/c6*1-8(2)5-6-10(11)7-9(3)4;6*1-9(2)7-5-6-8-10(3)4;24*1-3-2;;;;;;/h6*8-11H,5-7H2,1-4H3;6*5-6,9-10H,7-8H2,1-4H3;24*3H2,1-2H3;6*1H
InChIKeySRMJIROQHUCOER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Clostripain (CAS 49596-05-6): Highly Restricted Arg-Specific Endoproteinase for Precision Proteomics


Clostripain (Endoproteinase-Arg-C, clostridiopeptidase B, EC 3.4.22.8) is a cysteine endoproteinase isolated from Clostridium histolyticum that cleaves preferentially at the carboxyl peptide bond of arginine residues, including Arg-Pro bonds [1]. It exists as a heterodimer composed of heavy (approximately 41.7 kDa) and light (approximately 15.4 kDa) polypeptide chains , requires calcium ions for stability and activity, and must be activated by thiol-containing reducing agents such as dithiothreitol . Unlike trypsin and other broad-specificity proteases, clostripain's restricted specificity makes it an essential tool for targeted proteolysis, protein sequencing, and proteomics applications where predictable fragmentation patterns are critical [2].

Clostripain Technical Procurement Risk: Why Lys-C, Trypsin, and Alternative Proteases Cannot Replace Clostripain


Clostripain occupies a unique and irreplaceable niche in the protease landscape due to its combined properties of arginine-directed specificity, capacity to cleave trypsin-resistant Arg-Pro bonds, distinctive active-site biochemistry that confers immunity to common cysteine protease inhibitors, and utility as both a hydrolytic enzyme and a synthetic biocatalyst [1]. Trypsin, the most commonly substituted alternative, cleaves at both arginine and lysine residues but fails to hydrolyze Arg-Pro bonds, resulting in different peptide populations and missed proteomic coverage . Endoproteinase Lys-C specifically cleaves at lysine residues, generating complementary but non-equivalent fragmentation patterns . Other cysteine proteases (e.g., cathepsins B, H, L, papain) are irreversibly inhibited by E-64, whereas clostripain is unaffected, enabling its use in experimental systems where selective inhibition of contaminating cysteine proteases is required [2]. Generic substitution with these alternatives fundamentally alters cleavage specificity, peptide maps, and experimental outcomes, making clostripain essential for applications demanding strictly arginine-directed proteolysis with tolerance for Arg-Pro bonds.

Clostripain Technical Evidence Guide: Head-to-Head Quantitative Comparisons vs. Alternative Proteases


Clostripain vs. Trypsin: +37.4% Peptide Identification in Yeast Proteome Analysis

In a direct head-to-head comparison using yeast extract as a model proteome, Arg-C (clostripain) digestion identified 2,653 additional peptides beyond those identified by parallel trypsin digestion, corresponding to a 37.4% increase in total peptide identifications. Furthermore, Arg-C digestion yielded 138 new protein identifications not observed with trypsin, representing a 13.4% increase in overall protein identifications [1]. This complementary coverage is directly attributable to clostripain's ability to cleave Arg-Pro bonds, which are present at approximately 5% of arginine sites and are resistant to trypsin cleavage [2].

Proteomics Mass Spectrometry Protein Identification

Clostripain Arg/Lys Selectivity: 500-Fold Preference Over Lysine Substrates

Steady-state kinetic analysis using synthetic chromogenic substrates (Z-Arg-pNA and Z-Lys-pNA) at pH 7.4 with substrate concentration of 100 μM determined the ratio of catalytic activities (Arg/Lys) for clostripain to be 500, confirming marked selectivity for arginine over lysine residues [1]. This selectivity is not shared by trypsin, which exhibits comparable activity toward both arginine and lysine substrates. The mechanistic basis resides in the two to three orders of magnitude higher binding affinity of alkylguanidine (arginine analog) versus alkylamines (lysine analog), while kcat differences remain minimal [2]. Clostripain's classification in MEROPS family C11, with no significant sequence similarity to other proteinase families and placement in Clan CD alongside legumains, caspases, and gingipains, further distinguishes its active-site architecture from serine proteases like trypsin [3].

Enzyme Kinetics Substrate Specificity Biochemical Characterization

Clostripain vs. Other Cysteine Proteases: Complete Resistance to E-64 Irreversible Inhibition

E-64 [L-trans-epoxysuccinyl-leucyl-amido(4-guanidino)butane] is an active-site-directed irreversible inhibitor of cysteine proteases, including cathepsins B, H, and L, papain, and streptococcal cysteine proteinase. Systematic testing across cysteine proteinase families revealed that E-64 irreversibly inactivates all tested cysteine proteinases except clostripain, with no irreversible inactivation observed for clostripain even under conditions sufficient to titrate and inactivate other family members [1]. This unique immunity stems from fundamental differences in clostripain's active-site architecture relative to clan CA cysteine proteases. Additionally, clostripain is only weakly inhibited by serine endopeptidase protein inhibitors and exhibits Ca2+ dependence that cannot be substituted by Mg2+ or Sr2+ [2].

Enzyme Inhibition Cysteine Protease Biochemical Selectivity

Clostripain vs. Alternative Arg-C Formulations: 2-Fold Higher Specific Activity with Recombinant Production

A comparative analysis of recombinant clostripain (rCLO) expressed in a virulence-attenuated Clostridium perfringens strain versus commercially available native clostripain (CLO) demonstrated that rCLO exhibits approximately 2-fold higher specific activity toward N-benzoyl-L-arginine p-nitroanilide . N-terminal amino acid sequencing and molecular mass determination confirmed that both enzymes possess identical subunit composition, with a 38.1-kDa heavy chain and a 15.0-kDa light chain, indicating that rCLO undergoes processing identical to native CLO . Both rCLO and CLO exhibit strict specificity for arginine at the P1 position. The expression system yielded 4.5 mg of purified rCLO from 200 mL of culture supernatant .

Enzyme Production Recombinant Expression Quality Control

Clostripain vs. Trypsin and Chymotrypsin: Differential Cleavage Site Mapping in Tubulin Structural Studies

In a comprehensive limited proteolysis study of native tubulin αβ dimers and taxol-induced microtubules using 12 different proteases, clostripain identified distinct nicking points that differed from those produced by trypsin, chymotrypsin, elastase, and proteinase Lys-C [1]. Among the 80 total nicking points mapped, clostripain cleaved at α-tubulin Arg339-Ser340 and β-tubulin Tyr281-Arg282-Ala283, sites that become protected in assembled microtubules, indicating their proximity to intermolecular contacts [2]. In contrast, trypsin cleaved at α-tubulin Lys40-Thr41-Ile42 and Lys280-Ala281, among other sites, while chymotrypsin and elastase produced entirely different cleavage patterns [3]. The orthogonal cleavage specificity of clostripain enabled identification of surface-accessible regions not revealed by other proteases in this protease panel.

Limited Proteolysis Protein Structure Surface Accessibility

Clostripain vs. Trypsin in Histone PTM Analysis: Identification of Modified Lysine and Arginine Residues Inaccessible to Trypsin

In a targeted analysis of post-translational modifications (PTMs) on human histone H4, trypsin digestion failed to detect certain PTMs, including mono-methylated, dimethylated, and acetylated lysine and arginine residues, because the modifications at arginine and lysine residues blocked trypsin cleavage at these sites [1]. Substituting clostripain for trypsin in parallel digestions enabled identification of the missing PTMs, attributed to clostripain's distinct cleavage specificity and tolerance for modified residues that sterically or electrostatically hinder trypsin access [2]. This result demonstrates that clostripain overcomes a specific, well-documented limitation of trypsin in the analysis of heavily modified proteins such as histones.

Post-Translational Modifications Epigenetics Histone Analysis

Clostripain (CAS 49596-05-6): Validated Application Scenarios for Research and Industrial Use


Orthogonal Proteomics and Shotgun Protein Identification

Clostripain provides complementary proteome coverage beyond trypsin alone, as demonstrated by the 37.4% increase in peptide identifications and 13.4% increase in protein identifications in yeast proteome parallel digestion experiments [1]. This orthogonal specificity is essential for maximizing sequence coverage and detecting proteins that yield limited or no tryptic peptides. Users should incorporate clostripain in multi-protease strategies for comprehensive proteome characterization.

Post-Translational Modification (PTM) Analysis of Histones and Modified Proteins

Clostripain successfully identifies PTMs including mono-methylated, dimethylated, and acetylated lysine and arginine residues in human histone H4 that are inaccessible to trypsin due to modification-induced cleavage blockage [2]. This application is critical for epigenetics research, chromatin biology, and characterization of therapeutic proteins with site-specific modifications. Users should select clostripain when trypsin digestion yields incomplete PTM coverage.

Limited Proteolysis for Protein Surface Topology and Macromolecular Assembly Mapping

Clostripain identifies surface-accessible arginine residues (e.g., α-tubulin Arg339-Ser340, β-tubulin Arg282-Ala283) in native and assembled protein complexes that are not cleaved by trypsin, chymotrypsin, or elastase [3]. This enables mapping of intermolecular contact sites and conformational changes upon complex assembly. Users should employ clostripain in protease panel studies for protein structural characterization when arginine-specific cleavage information is required.

Semi-Synthesis and Peptide Bond Condensation for Bioconjugation

Clostripain functions as a biocatalyst for the condensation of cytochrome c fragments (heme fragment 1-38 and apofragment 39-104) to reform native cytochrome c [4], and for the ligation of peptidomimetic oligomers and peptide isosteres [5]. This reverse proteolysis capability is unique among Arg-specific proteases and enables semi-synthetic approaches for site-directed protein modification and synthesis of pharmacologically relevant peptides containing Arg-Pro bonds.

Technical Documentation Hub

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